Hydroxychloroquine-d4 Sulfate

描述

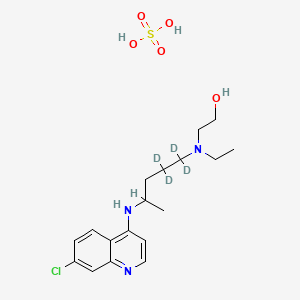

Hydroxychloroquine-d4 sulfate (C₁₈H₂₄D₄ClN₃O₅S) is a deuterium-labeled analog of hydroxychloroquine sulfate, where four hydrogen atoms are replaced with deuterium isotopes . This modification enhances its utility as an internal standard (IS) in quantitative analytical methods such as high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) . It is synthesized to ensure minimal interference with the non-deuterated parent compound during pharmacokinetic or metabolic studies, thereby improving assay precision . The compound is typically supplied with ≥98% purity and is procured from specialized manufacturers like Toronto Research Chemicals Inc. and MedChemExpress .

This compound retains the pharmacological backbone of hydroxychloroquine sulfate, a 4-aminoquinoline derivative with antimalarial, anti-inflammatory, and immunomodulatory properties . However, its primary application lies in research settings, particularly in tracking the pharmacokinetics of hydroxychloroquine in biological matrices (e.g., plasma, tissues) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine-d4 Sulfate involves the incorporation of deuterium atoms into the Hydroxychloroquine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of 4,7-dichloroquinoline with deuterated ethylamine to form the deuterated intermediate, which is then further reacted with deuterated ethanolamine to produce Hydroxychloroquine-d4 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The deuterated compound is then converted to its sulfate form by reacting with sulfuric acid .

化学反应分析

Types of Reactions: Hydroxychloroquine-d4 Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

Substitution: Nucleophilic substitution reactions can occur at the chloro group on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Aminoquinoline and thioquinoline derivatives.

科学研究应用

Hydroxychloroquine-d4 Sulfate has a wide range of scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Hydroxychloroquine.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of Hydroxychloroquine.

Medicine: Utilized in clinical research to monitor drug levels in patients undergoing treatment with Hydroxychloroquine.

Industry: Applied in the quality control of pharmaceutical formulations containing Hydroxychloroquine

作用机制

Hydroxychloroquine-d4 Sulfate exerts its effects by mimicking the behavior of Hydroxychloroquine. It accumulates in the lysosomes of cells, raising the pH of the vacuole. This interferes with the parasite’s ability to proteolyze hemoglobin, preventing the normal growth and replication of the parasite . Additionally, it can modulate the immune response by inhibiting the production of pro-inflammatory cytokines .

相似化合物的比较

Structural and Functional Analogues

Hydroxychloroquine Sulfate (C₁₈H₂₈ClN₃O₅S)

- Molecular Weight : 433.95 g/mol vs. 437.97 g/mol for the deuterated form .

- Role : Therapeutic agent for malaria, lupus erythematosus, and rheumatoid arthritis .

- Clinical Data : Extensive pharmacokinetic and safety profiles are available, including dose-response relationships and toxicity thresholds .

- Analytical Use : Serves as the target analyte in assays where hydroxychloroquine-d4 sulfate is the IS .

Artemisinin-d3 (C₁₅H₁₉D₃O₅)

- Key Difference : A deuterated antimalarial compound derived from artemisinin.

- Application: Used as an IS for artemisinin quantification, unlike this compound, which is specific to 4-aminoquinolines .

Imiquimod-d6 (C₁₄H₁₀D₆N₄O)

- Key Difference : Deuterated analog of the TLR7 agonist imiquimod.

- Application: Employed in immunology studies, contrasting with this compound’s focus on autoimmune and viral research .

Pharmacokinetic and Analytical Comparisons

Key Research Findings

- Analytical Performance : this compound demonstrates negligible matrix effects in biological samples, with a limit of quantification (LOQ) ≤1 ng/mL in primate plasma . Its chromatographic retention time (1.5–2.0 min) closely mirrors the parent compound, ensuring accurate peak identification .

- Stability : The deuterated form exhibits comparable stability to hydroxychloroquine sulfate under refrigeration (4°C) and frozen (-80°C) conditions .

- SARS-CoV-2 Research : While hydroxychloroquine sulfate was investigated for COVID-19, its deuterated analog facilitated dose optimization studies by enabling precise blood concentration monitoring .

Advantages and Limitations

- Advantages of this compound :

- Limitations: No therapeutic utility due to lack of clinical data . Higher cost compared to non-deuterated analogs .

生物活性

Hydroxychloroquine-d4 sulfate (HCQ-d4) is a deuterated derivative of hydroxychloroquine (HCQ), an antimalarial and immunomodulatory drug. This compound has garnered attention for its diverse biological activities, particularly in the context of viral infections, cancer treatment, and autoimmune diseases. This article provides a comprehensive overview of the biological activity of HCQ-d4 sulfate, supported by research findings, case studies, and data tables.

1. Antiviral Activity:

HCQ-d4 sulfate has been shown to inhibit the replication of several viruses, including SARS-CoV-2, the virus responsible for COVID-19. The compound interferes with viral entry and replication through:

- Inhibition of Endosomal Acidification: HCQ is known to increase endosomal pH, which is crucial for the fusion of viral membranes with host cells.

- Modulation of Immune Response: HCQ can inhibit Toll-like receptors (TLR7/9), which play a role in the immune response to viral infections .

2. Anticancer Properties:

Research indicates that HCQ-d4 sulfate exhibits significant anticancer activity by:

- Inducing Apoptosis: The compound has been found to induce apoptosis in various cancer cell lines, including renal carcinoma cells .

- Inhibiting Autophagy: HCQ acts as an autophagy inhibitor, which can enhance the efficacy of certain chemotherapeutic agents .

3. Immunomodulatory Effects:

HCQ-d4 sulfate modulates immune responses and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It reduces inflammation by:

- Suppressing Cytokine Production: The drug decreases the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with autoimmune disorders .

Pharmacokinetics

A study on the population pharmacokinetics (popPK) of HCQ indicated that body weight significantly influences drug clearance. The recommended dosing regimen for prophylaxis against COVID-19 was adjusted based on these findings to maintain effective drug levels above the half-maximal effective concentration (EC50) .

| Parameter | Value |

|---|---|

| Volume of Distribution | 4.2 L/kg |

| Clearance Rate | 0.15 L/h/kg |

| Half-life | 30–60 hours |

Case Studies

1. COVID-19 Treatment:

In a clinical setting, HCQ-d4 sulfate was evaluated for its efficacy in treating COVID-19 patients. Although early observational studies suggested potential benefits, randomized controlled trials yielded mixed results regarding its effectiveness .

2. Cancer Therapy:

A case study involving patients with renal cancer demonstrated that HCQ could enhance the effects of chemotherapy when used as an adjunct therapy, leading to improved patient outcomes .

Research Findings

Recent studies have explored various aspects of HCQ-d4 sulfate's biological activity:

- In Vitro Studies: Demonstrated that HCQ inhibits SARS-CoV-2 with EC50 values in the micromolar range, dependent on viral RNA copy number .

- In Vivo Studies: Animal models have shown that inhalable formulations of HCQ can achieve higher lung concentrations compared to traditional administration routes, suggesting potential for targeted delivery in respiratory infections .

常见问题

Q. Basic: What are the key considerations for synthesizing and characterizing Hydroxychloroquine-d4 Sulfate to ensure isotopic purity?

Answer:

Synthesis involves substituting four hydrogen atoms with deuterium at specific positions (typically aromatic or metabolically stable sites). Characterization requires:

- Mass Spectrometry (MS): To confirm deuterium incorporation (>98% isotopic purity) and molecular weight (437.97 g/mol) .

- Nuclear Magnetic Resonance (NMR): To verify structural integrity and deuterium placement, ensuring no unintended isotopic scrambling .

- HPLC-PDA: To assess chemical purity (>95%) and rule out non-deuterated impurities .

Q. Basic: Which analytical methods are most reliable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS with Deuterated Internal Standards: this compound itself serves as an internal standard for its non-deuterated counterpart. Use a C18 column, mobile phase (e.g., 0.1% formic acid in acetonitrile/water), and MRM transitions (e.g., m/z 438 → 320 for quantification) .

- HPLC-UV: Optimize wavelength (e.g., 343 nm) and validate linearity (1–1000 ng/mL) with forced degradation studies to confirm specificity .

Q. Advanced: How can this compound elucidate metabolic pathways of its parent drug in in vitro systems?

Answer:

- Stable Isotope Tracing: Incubate with human liver microsomes (HLMs) and monitor deuterium retention in metabolites (e.g., desethylhydroxychloroquine-d4) via LC-MS/MS. This identifies CYP450 isoforms (e.g., CYP2D6, 3A4) responsible for metabolism .

- Kinetic Isotope Effects (KIEs): Compare metabolic rates between deuterated and non-deuterated forms to assess enzymatic binding mechanisms .

Q. Advanced: What validation parameters are critical for detecting this compound impurities in pharmacokinetic studies?

Answer:

- Forced Degradation: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation products (e.g., desethyl derivatives).

- Validation Metrics: Include specificity (resolution >2.0 from impurities), accuracy (90–110% recovery), and precision (RSD <5%) using RP-HPLC or UPLC .

Q. Advanced: How does this compound enable mechanistic studies of Toll-like receptor (TLR) 7/9 inhibition?

Answer:

- Competitive Binding Assays: Use deuterated compound to differentiate receptor binding from metabolic interference. Measure IC50 values in TLR-transfected HEK293 cells via luciferase reporter assays .

- Isotope Dilution MS: Quantify intracellular drug levels to correlate TLR inhibition efficacy with pharmacokinetic profiles .

Q. Basic: What spectroscopic techniques are used to confirm the structural identity of this compound?

Answer:

- FT-IR: Identify sulfate group vibrations (~1100 cm⁻¹) and quinoline ring signatures.

- High-Resolution MS (HRMS): Confirm exact mass (437.9747 Da) and deuterium/hydrogen ratio .

Q. Advanced: How can researchers reconcile discrepancies between in vitro antiviral activity and in vivo efficacy of this compound?

Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate deuterated drug clearance data to predict tissue distribution and adjust dosing regimens .

- Metabolite Profiling: Compare in vitro (cell culture) and in vivo (plasma/tissue) metabolite ratios to identify bioavailability limitations .

Q. Advanced: What experimental designs are optimal for studying CYP450-mediated drug-drug interactions involving this compound?

Answer:

- Recombinant CYP450 Isoforms: Incubate with CYP2D6/3A4/2C8 and measure inhibition constants (Ki) using probe substrates (e.g., dextromethorphan for CYP2D6) .

- Time-Dependent Inhibition (TDI) Assays: Pre-incubate HLMs with this compound to assess mechanism-based inactivation .

Q. Advanced: What chiral separation techniques are effective for resolving this compound enantiomers?

Answer:

- Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with a polar organic mobile phase (e.g., ethanol/hexane) to resolve R- and S-enantiomers. Validate with circular dichroism (CD) detection .

Q. Advanced: How should researchers address contradictory data on this compound’s antiviral efficacy across studies?

Answer:

- Meta-Analysis Framework: Stratify studies by experimental variables (e.g., cell type, viral load, deuterium purity) and apply statistical models (e.g., random-effects) to identify confounding factors .

- Dose-Response Reassessment: Use deuterated compound to standardize intracellular drug quantification and normalize efficacy metrics .

属性

IUPAC Name |

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-LINVOLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675926 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216432-56-2 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。